molecular formula C10H7NO2 B113261 2-Hydroxyquinoline-3-carbaldehyde CAS No. 91301-03-0

2-Hydroxyquinoline-3-carbaldehyde

Cat. No. B113261
CAS RN: 91301-03-0
M. Wt: 173.17 g/mol
InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyquinoline-3-carbaldehyde, also known as 2 (1H)-Quinolinone-3-carboxaldehyde or 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde, is a compound with the molecular formula C₁₀H₇NO₂ . It is a derivative of 8-Hydroxyquinoline, which exhibits antiseptic, disinfectant, and pesticide properties .


Synthesis Analysis

The synthesis of 2-Hydroxyquinoline-3-carbaldehyde has been investigated in several studies . These studies have explored different synthetic strategies and have highlighted the compound’s potential for aggregation-induced emission enhancement (AIEE), fluoride optical sensing, and BSA interaction .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-3-carbaldehyde has been analyzed in several studies . The compound has a planar structure, which contributes to its ability to form complexes with various metal ions .


Chemical Reactions Analysis

2-Hydroxyquinoline-3-carbaldehyde is known to participate in various chemical reactions . Its chemical reactivity is largely due to its hydroxyquinoline moiety, which can form complexes with divalent metal ions through chelation .


Physical And Chemical Properties Analysis

2-Hydroxyquinoline-3-carbaldehyde has a molecular weight of 173.168 Da and a density of 1.4±0.1 g/cm³ . It has a boiling point of 434.9±45.0 °C at 760 mmHg and a flash point of 208.7±28.9 °C . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

Scientific Research Applications

Aggregation-Induced Emission and Fluoride Sensing

2-Hydroxyquinoline-3-carbaldehyde has been extensively studied for its unique aggregation-induced emission enhancement (AIEE) properties. This phenomenon is particularly pronounced in specific solvent mixtures, such as acetonitrile and water. Additionally, it serves as a selective, time-dependent sensor for fluoride ions in acetonitrile medium, changing color from colorless to yellow, making it a viable visible sensor. This compound also exhibits significant fluorescence quenching with bovine serum albumin, indicating potential applications in biochemistry and materials science (Chakraborty et al., 2018).

Coordination with Rare-Earth Metal Ions

Research shows that derivatives of 8-hydroxyquinoline-2-carbaldehyde can effectively act as ligands for coordinating rare-earth(III) ions. This includes forming complexes with yttrium(III) and lanthanum(III), suggesting potential applications in the field of coordination chemistry and materials science (Albrecht et al., 2005).

Fluorescent Sensing of Metal Ions

8-Hydroxyquinoline-5-carbaldehyde Schiff-base, a derivative, demonstrates high selectivity and sensitivity as a fluorescent sensor for Al3+ in weak acid aqueous conditions. Such compounds have potential applications in environmental monitoring and analytical chemistry (Jiang et al., 2011).

Photophysical Studies and Chemosensing

Various derivatives of 2-hydroxyquinoline-3-carbaldehyde have been synthesized and studied for their photophysical properties. These studies include luminescent chemosensors based on 8-Hydroxyquinoline chromophores, which have potential applications in detecting and sensing various metal ions, highlighting their significance in analytical chemistry (Nuñez et al., 2011).

Chitosan-Chloroquinoline Derivative for Biomedical Applications

A cross-linking technique has been developed for creating a chitosan-chloroquinoline derivative, using 2-chloroquinoline-3-carbaldehyde. This derivative has shown promising antimicrobial activity against various bacteria and fungi, making it a potential candidate for biomedical applications (Kumar et al., 2011).

Safety And Hazards

2-Hydroxyquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment and avoid ingestion and inhalation . The compound may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .

Future Directions

2-Hydroxyquinoline-3-carbaldehyde and its derivatives have shown promise in various applications, including anticancer, antiviral, and antibacterial activities . Future research could focus on exploring these applications further and developing potent lead compounds with good efficacy and low toxicity .

properties

IUPAC Name

2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKEYXRRNSJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343371
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-3-carbaldehyde

CAS RN

91301-03-0
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxyquinoline-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxyquinoline-3-carbaldehyde
Reactant of Route 4
2-Hydroxyquinoline-3-carbaldehyde
Reactant of Route 5
2-Hydroxyquinoline-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxyquinoline-3-carbaldehyde

Citations

For This Compound
72
Citations
N Chakraborty, S Bhuiya, A Chakraborty… - … of Photochemistry and …, 2018 - Elsevier
… formyl group of 2-hydroxyquinoline-3-carbaldehyde [29] from … still now 2-hydroxyquinoline-3-carbaldehyde itself have … We have synthesized 2-hydroxyquinoline-3-carbaldehyde from …
Number of citations: 4 www.sciencedirect.com
N Chakraborty, A Chakraborty… - Canadian Journal of …, 2020 - cdnsciencepub.com
… from 2-hydroxyquinoline-3-carbaldehyde formed metal complexes. Very recently, we have established 2-hydroxyquinoline-3-carbaldehyde … from 2-hydroxyquinoline-3-carbaldehyde by …
Number of citations: 1 cdnsciencepub.com
MC Mandewale, BR Thorat, D Shelke… - J Chem Pharm …, 2015 - academia.edu
The synthesis of a novel series of Schiff bases of 2-hydroxy-6-chloro-3-formylquinoline (4a–e) and its Zn (II) and Cu (II) complexes are described in the present paper. The chemical …
Number of citations: 3 www.academia.edu
MB Halli, N Shaishta, K Mallikarjun, SS Suryakant - 2014 - academia.edu
… All chemicals used were of analytical reagent grade.3-amino-5-bromobenzofuran-2carboxamide and 2-hydroxyquinoline-3-carbaldehyde were synthesized according to the literature …
Number of citations: 4 www.academia.edu
MC Mandewale, BR Thorat, RS Yamgar - Der Pharma Chemica, 2015 - academia.edu
… from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde. In the reaction sequence, Fluorine substituted anilines were condensed to 6-fluoro-2-hydroxyquinoline-3-carbaldehyde. Further Zn (II) …
Number of citations: 32 www.academia.edu
MRP Kumar - Journal of Applied Pharmaceutical Research, 2016 - japtronline.com
With an objective of synthesizing some novel, potent and broad spectrum antifungal activity having compounds, here some novel quinoline derivatives are reported. Initially 7-substituted…
Number of citations: 2 japtronline.com
SK Patil, BT Vibhute - Arabian Journal of Chemistry, 2021 - Elsevier
… This work reports synthesis of novel Quinoline Schiff base by condensation of 2-hydroxyquinoline-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. Prepared Schiff base was …
Number of citations: 15 www.sciencedirect.com
TRR Naik, HSB Naik - International Journal of Electrochemical …, 2008 - researchgate.net
… The electrochemical investigation of interaction of newely synthesized 2-hydroxyquinoline-3carbaldehyde oxime (HCO) 3a with calfthymus double-stranded DNA has been investigated …
Number of citations: 11 www.researchgate.net
MC Mandewale, BR Thorat, D Shelke, R Patil… - Heterocyclic …, 2015 - researchgate.net
… SYNTHESIS OF 2-HYDROXYQUINOLINE-3-CARBALDEHYDE. [2] … 0.01 mol of 2-hydroxyquinoline-3-carbaldehyde and 0.01 mol of 1-benzofuran-2carbohydrazide taken in round …
Number of citations: 11 www.researchgate.net
H Beyzaei, HH Moghadam, G Bagherzade… - Avicenna Journal of …, 2019 - ajmb.umsha.ac.ir
… Antimicrobial activities of 2-sulfanyl or 2-hydroxyquinoline-3carbaldehyde Schiff bases and their corresponding copper (II), cobalt (II), zinc (II), and nickel (II) complexes were evaluated …
Number of citations: 5 ajmb.umsha.ac.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.